XRPD Crystallographic Fingerprint Differentiation: Lithium Salt vs. Sodium and Potassium Salts of Pt-MADEC
The crystalline form of Li-Pt-MADEC (target compound) is distinguished from its sodium and potassium congeners by its unique XRPD peak positions, providing unambiguous solid-state identity verification. The lithium salt exhibits characteristic XRPD peaks at 13.7, 17.1, 18.0, 21.0, and 26.9° 2θ (±0.2° 2θ), with additional peaks at 10.5, 14.7, 15.3, 19.2, and 25.6° 2θ [1]. In direct comparison from the same patent disclosure, the sodium salt (Na-Pt-MADEC, CAS 1445586-50-4) shows peaks at 5.5, 9.8, 14.9, 19.6, and 20.3° 2θ, while the potassium salt (K-Pt-MADEC) displays peaks at 15.7, 19.1, 20.0, 20.7, and 28.8° 2θ [1]. This constitutes a direct, patent-documented, head-to-head crystallographic comparison of all three salt forms prepared and characterized under a unified experimental framework.
| Evidence Dimension | X-ray powder diffraction (XRPD) pattern – primary identifying peaks |
|---|---|
| Target Compound Data | Li-Pt-MADEC: 13.7, 17.1, 18.0, 21.0, 26.9° 2θ (±0.2° 2θ); secondary peaks: 10.5, 14.7, 15.3, 19.2, 25.6° 2θ |
| Comparator Or Baseline | Na-Pt-MADEC (CAS 1445586-50-4): 5.5, 9.8, 14.9, 19.6, 20.3° 2θ; K-Pt-MADEC: 15.7, 19.1, 20.0, 20.7, 28.8° 2θ |
| Quantified Difference | No peak overlap within ±0.4° 2θ tolerance between lithium salt primary peaks and those of Na or K salts. Lithium salt lowest-angle primary peak at 13.7° vs. 5.5° (Na) and 15.7° (K), providing unequivocal discriminatory power. |
| Conditions | XRPD analysis as described in EP2794610B1; crystalline forms of Pt-MADEC salts isolated and characterized under comparable conditions. Pattern depicted in Figure 2 (Li), Figure 1 (K), Figure 3 (Na). |
Why This Matters
For procurement in regulated pharmaceutical intermediate supply chains, the XRPD pattern serves as the primary release specification for solid-state identity; the lithium salt's distinct pattern prevents conflation with sodium or potassium salts and ensures the correct intermediate enters the qualified pralatrexate synthetic route.
- [1] Lahiri S, Gupta N, Singh HK, et al. Processes and intermediates for preparing pralatrexate. EP2794610B1, paragraphs [0160]–[0170]; XRPD data at lines 255–268. View Source
